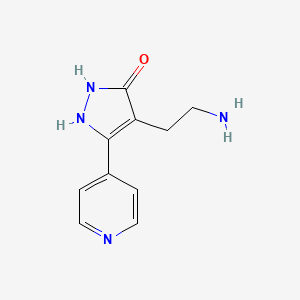

4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one

Descripción general

Descripción

4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science and industry. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with a pyridine derivative, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The amino and pyridine groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Aplicaciones Científicas De Investigación

4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Industry: Used in the synthesis of dyes, polymers, and other industrially relevant materials.

Mecanismo De Acción

The mechanism of action of 4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Aminoethyl)piperidine: Known for its role in modulating trace amine-associated receptors.

2-Aminothiazole derivatives: These compounds share similar biological activities and are used in drug development.

Uniqueness

4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one stands out due to its unique combination of a pyrazolone core with an aminoethyl and pyridine group, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

4-(2-Aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one (commonly referred to as AE-Pyrazolone) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which combines a pyrazolone ring with a pyridine moiety and an aminoethyl side chain, positions it as a potential candidate for various therapeutic applications. This article reviews the biological activities associated with AE-Pyrazolone, including its mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C10H12N4O

- Molecular Weight : 204.233 g/mol

- IUPAC Name : this compound

The biological activity of AE-Pyrazolone is primarily attributed to its ability to interact with various biological targets. The aminoethyl group can facilitate hydrogen bonding and electrostatic interactions with proteins, while the pyrazolone ring can participate in π-stacking and hydrophobic interactions. This dual capability enhances its potential as an enzyme inhibitor and modulator of protein function.

Biological Activity Overview

AE-Pyrazolone has been investigated for several biological activities:

-

Anticancer Activity :

- In vitro studies have demonstrated that derivatives of AE-Pyrazolone exhibit significant anticancer properties against various cancer cell lines. For instance, compounds derived from pyrazolone frameworks have shown cytotoxic effects with GI₅₀ values ranging from 1.64 to 4.58 μM against leukemia cell lines .

- A study highlighted the synthesis of novel pyrazoline derivatives that displayed promising activity against cancer cells, indicating that modifications to the core structure can enhance efficacy.

-

Antiviral Activity :

- Research on related pyrazolone compounds has indicated some antiviral properties, although AE-Pyrazolone specifically shows minimal effects against viruses such as SARS-CoV and influenza . This suggests that while there is potential for antiviral applications, further modifications may be necessary to enhance efficacy.

-

Enzyme Inhibition :

- AE-Pyrazolone has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. The compound's structural features allow it to bind effectively to active sites of target enzymes, potentially leading to therapeutic benefits in metabolic disorders.

Synthesis Methods

The synthesis of AE-Pyrazolone typically involves cyclization reactions between appropriate precursors under controlled conditions. Common synthetic routes include:

- Cyclization Reaction : The reaction between an aminoethyl precursor and a suitable pyrazolone derivative often occurs in solvents such as ethanol or methanol under heating conditions.

| Step | Description |

|---|---|

| 1 | Combine aminoethyl precursor with pyrazolone derivative |

| 2 | Heat under reflux in ethanol or methanol |

| 3 | Purify the resulting compound through crystallization |

Case Studies

Several studies have documented the biological activity of AE-Pyrazolone and its derivatives:

- Anticancer Screening : A series of substituted pyrazolines were synthesized and evaluated for anticancer activity against leukemia cell lines using the DTP NCI protocol. Compounds showed varying degrees of sensitivity, highlighting the potential for further development .

- Inhibitory Effects on Enzymes : Research has indicated that modifications to the AE-Pyrazolone structure can lead to enhanced inhibitory effects on specific enzymes relevant in cancer metabolism, suggesting avenues for drug development focused on enzyme modulation.

Propiedades

IUPAC Name |

4-(2-aminoethyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c11-4-1-8-9(13-14-10(8)15)7-2-5-12-6-3-7/h2-3,5-6H,1,4,11H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGDMHLRCMQUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C(=O)NN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401182033 | |

| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881040-98-8 | |

| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.